7,7-Dimethoxyspiro[3.3]heptan-2-amine chemical structure and properties
7,7-Dimethoxyspiro[3.3]heptan-2-amine chemical structure and properties
This guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of 7,7-Dimethoxyspiro[3.3]heptan-2-amine , a specialized spirocyclic building block.
Executive Summary
7,7-Dimethoxyspiro[3.3]heptan-2-amine is a bifunctional spirocyclic scaffold belonging to the spiro[3.3]heptane class. Unlike the more common 2,6-disubstituted "linear" spiroheptanes, this 2,7-substituted isomer offers a unique proximal-distal substitution pattern. This geometry provides an angular vector (~90–120°) between substituents, making it a critical tool for "escaping from flatland" in drug discovery—specifically for accessing novel chemical space and optimizing the metabolic stability of lead compounds without increasing molecular weight significantly.
The compound features a primary amine for diversification (e.g., amide coupling, reductive amination) and a dimethyl ketal (dimethoxy) group, which serves as a masked ketone or a polarity-modulating motif.
Chemical Structure & Geometric Analysis
Nomenclature and Numbering
To understand the "7,7" designation, one must apply the IUPAC numbering rules for spiro[3.3]heptane:
-
Spiro Center: Carbon 4.[1]
-
Ring 1 (Amine-bearing): Carbons 1, 2, 3. (Position 2 is the distal "tip").
-
Ring 2 (Ketal-bearing): Carbons 5, 6, 7. (Position 6 is the distal "tip"; Positions 5 and 7 are proximal "shoulders" adjacent to the spiro center).
Therefore, 7,7-dimethoxy places the ketal group on a carbon adjacent to the spiro center, while the 2-amine is on the distal carbon of the opposite ring.
3D Conformation and Vectors
The spiro[3.3]heptane core is not planar.[2] The two cyclobutane rings are puckered (butterfly conformation) to relieve torsional strain.
-
2,6-Substitution (Linear): Substituents exit at an angle of ~180°, mimicking a para-phenyl or piperidine ring.
-
2,7-Substitution (Angular): The vectors of the amine and the ketal are offset. This creates a "kinked" geometry, useful for mimicking meta-substituted aromatics or creating turn structures in peptidomimetics.
| Feature | 2,6-Spiroheptane | 7,7-Dimethoxy-2-amino-spiroheptane |
| Vector Angle | ~180° (Linear) | ~110–120° (Angular/Bent) |
| Bioisostere For | p-Phenyl, Piperidine, Piperazine | m-Phenyl, 3-sub-pyrrolidine, Turn motifs |
| Symmetry | High ( | Lower ( |
Physicochemical Properties[2][3]
The dimethyl ketal functionality significantly alters the lipophilicity profile compared to the parent hydrocarbon.
| Property | Value (Estimated) | Rationale |
| Molecular Formula | C | |
| Molecular Weight | 171.24 g/mol | Low MW allows for fragment-based drug design (FBDD). |
| ClogP | 0.8 – 1.2 | The lipophilic spiro core is balanced by the polar amine and oxygen atoms. |
| TPSA | ~44 Ų | 26 (Amine) + 18 (2x Ether oxygens). Good CNS penetration potential. |
| pKa (Amine) | 9.5 – 10.0 | Typical primary alkyl amine; slightly lowered by through-space inductive effects of the ketal. |
| Fsp³ | 1.0 | Fully saturated; improves solubility and metabolic stability. |
Synthesis & Manufacturing
The synthesis of 2,7-functionalized spiro[3.3]heptanes typically relies on a [2+2] cycloaddition strategy, as direct functionalization of the spiro hydrocarbon is non-selective.
Retrosynthetic Analysis
The 7,7-dimethoxy motif (proximal) suggests a ketone precursor at C1/C7. This is classically accessed by reacting a methylene cyclobutane with a ketene equivalent.
Detailed Synthetic Protocol
Step 1: Preparation of N-Boc-3-methylene-cyclobutanamine Start from 3-methylene-cyclobutanecarboxylic acid. Perform a Curtius rearrangement with DPPA (diphenylphosphoryl azide) and t-butanol to yield the Boc-protected amine.
Step 2: [2+2] Cycloaddition (The Key Step) React the alkene from Step 1 with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu couple). The ketene adds regioselectively to the exocyclic double bond.
-
Result: A spiro[3.3]heptan-1-one derivative with gem-dichloro substitution at C2 (alpha to ketone).
Step 3: Dechlorination Reduce the gem-dichloro ketone using Zinc in acetic acid (Zn/AcOH) to yield N-Boc-2-amino-spiro[3.3]heptan-7-one .
-
Note: The numbering shifts upon ring formation, placing the ketone proximal (7) and amine distal (2).
Step 4: Ketalization Protect the ketone as a dimethyl ketal using trimethyl orthoformate (TMOF) and a catalytic acid (e.g., p-TsOH) in methanol.
-
Product: N-Boc-7,7-dimethoxyspiro[3.3]heptan-2-amine.
Step 5: Deprotection Remove the Boc group using 4M HCl in dioxane to afford the final salt: 7,7-Dimethoxyspiro[3.3]heptan-2-amine hydrochloride .
Synthesis Workflow Diagram
Caption: Step-wise synthesis of 7,7-Dimethoxyspiro[3.3]heptan-2-amine via [2+2] cycloaddition.
Applications in Drug Discovery[1][4][5]
Orthogonal Functionalization
This scaffold is valuable because the amine and the "masked" ketone (ketal) can be manipulated independently.
-
Amine Derivatization: Use in amide coupling to attach a pharmacophore.
-
Ketal Hydrolysis: Post-coupling, treat with aqueous acid (TFA/H2O) to reveal the ketone.
-
Ketone Diversification: The revealed ketone can undergo:
-
Reductive amination (to create diamines).
-
Grignard addition (to add tertiary alcohols).
-
Fluorination (DAST) to create gem-difluoro analogs (metabolically stable).
-
Metabolic Stability
Spirocyclic rings are excellent at blocking metabolic "soft spots." The quaternary spiro carbon prevents oxidation at that position, and the strained cyclobutane rings are generally resistant to CYP450 oxidation compared to cyclopentane or cyclohexane rings.
Handling and Stability Protocols
Storage Conditions
-
Form: Typically supplied as the Hydrochloride (HCl) or Oxalate salt to prevent air oxidation and volatility.
-
Temperature: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: Amine salts can be hygroscopic; store in a desiccator.
Reactivity Hazards
-
Acid Sensitivity: The dimethyl ketal is acid-labile . Avoid prolonged exposure to strong aqueous acids unless hydrolysis to the ketone is desired.
-
Base Handling: When freeing the base for reaction, use mild bases (e.g., DIPEA, K2CO3) in aprotic solvents (DCM, DMF).
QC / Analytical Validation
-
NMR Verification:
-
1H NMR: Look for the characteristic methoxy singlet (~3.1–3.2 ppm, 6H) and the cyclobutane multiplets (1.8–2.5 ppm).
-
13C NMR: The spiro carbon typically appears around 30–40 ppm; the ketal carbon (O-C-O) appears downfield around 100–110 ppm.
-
References
-
Spirocyclic Motifs in Drug Design: Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry, 2008.
-
Synthesis of Spiroheptanones: Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie Int.[1] Ed., 2006.[3] (Describes general [2+2] strategies for 4-membered rings).
-
Commercial Availability & Data: PubChem Compound Summary for Spiro[3.3]heptan-2-amine derivatives.
-
General Review on Spirocycles: Zheng, Y., Tice, C. M., & Singh, S. B. "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 2014.
